Pelirine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pelirine is an emerging class of drugs that has been gaining attention in recent years due to its potential to treat a variety of neurological and psychiatric disorders. The drug is a synthetic derivative of the naturally occurring neurotransmitter dopamine and has been studied for its ability to modulate the release of this neurotransmitter. The drug has also been studied for its ability to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound.

科学的研究の応用

Cardiac Hypertrophy and Heart Failure : A study by Gao et al. (2018) explored how the traditional Chinese medicine Qiliqiangxin (QLQX) protects against phenylephrine-induced cardiac hypertrophy, suggesting a potential application of PE in cardiac disease models.

Infertility in Men : Rozati et al. (2002) investigated the role of environmental estrogens like phthalate esters (PEs) in semen quality deterioration in infertile men. This study links PE exposure to adverse effects on male reproductive health. (Rozati et al., 2002)

Cerebrovascular Response in Traumatic Brain Injury : Froese et al. (2020) conducted a systematic review on the effects of intravenous phenylephrine in traumatic brain injury, highlighting its influence on cerebrovascular response and cerebral blood flow. (Froese et al., 2020)

Endocrine-Disrupting Chemicals : The impact of phenylephrine on endocrine systems was discussed by Pope et al. (2014), in the context of performance-enhancing drugs and their associated health risks. (Pope et al., 2014)

Sepsis-Induced Cardiac Dysfunction : A study by Li et al. (2019) explored how phenylephrine could inhibit sepsis-induced cardiac dysfunction, inflammation, and mitochondrial injury through the PI3K/Akt signaling pathway. (Li et al., 2019)

作用機序

Target of Action

Pelirine is an alkaloid isolated from R. perakensis The specific targets of this compound are currently not well-defined in the literature

Mode of Action

It is known that this compound causes death in mice at concentrations of 100 mg/kg and above . This suggests that this compound interacts with its targets in a way that leads to lethal outcomes at high concentrations. More research is needed to elucidate the specific interactions between this compound and its targets.

Result of Action

This compound has been found to cause death in mice at concentrations of 100 mg/kg and above

生化学分析

Biochemical Properties

Pelirine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of specific genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects. For example, this compound has been shown to cause death in mice at concentrations of 100 mg/kg and above .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels. For instance, this compound can inhibit certain enzymes in the metabolic pathway, leading to changes in the levels of specific metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its function and interactions with other biomolecules .

特性

IUPAC Name |

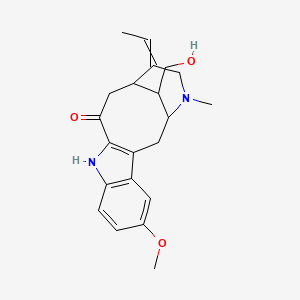

15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJKLERWGHCFMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is interesting about the chemical structure of pelirine compared to other alkaloids found in Rauwolfia species?

A1: this compound belongs to the 2-acyl indole group of alkaloids. This structure is unusual for alkaloids found in Rauwolfia species, although it has been observed in alkaloids isolated from other genera in the Apocynaceae family, such as Voacanga and Ochrosia [].

Q2: What is the primary source of this compound, and how does its alkaloid profile compare to other related species?

A2: this compound was first isolated from Rauwolfia perakensis, a shrub native to Malaysia []. Interestingly, the alkaloid profile of Rauwolfia cambodiana closely resembles that of R. perakensis, with isoreserpiline being the principal alkaloid in both species. This similarity raises the possibility that these two species may be synonymous [].

Q3: What traditional medicinal uses have been documented for Rauwolfia perakensis, the primary source of this compound?

A3: Rauwolfia perakensis has been traditionally used to treat inflamed eyes and suppurating eyelids in Malaysian folk medicine. Additionally, its fruits have been recorded as an ingredient in poisons [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。